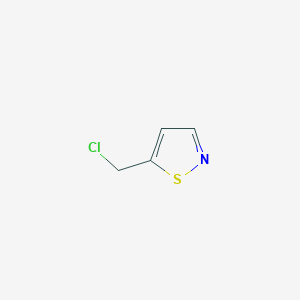

5-(Chloromethyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKIIQSXSZENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617060 | |

| Record name | 5-(Chloromethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710-68-5 | |

| Record name | 5-(Chloromethyl)isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-1,2-thiazole from Basic Precursors

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for obtaining 5-(chloromethyl)-1,2-thiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the limited direct synthetic routes available in peer-reviewed literature, this document outlines a well-reasoned, two-step approach commencing with the construction of a 5-methyl-1,2-thiazole precursor from basic acyclic starting materials. Subsequently, a detailed protocol for the selective chlorination of the methyl group is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental methodologies.

Introduction: The Significance of the 1,2-Thiazole Scaffold

The 1,2-thiazole, or isothiazole, ring system is a prominent pharmacophore found in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its utility in the design of novel therapeutic agents. The introduction of a reactive chloromethyl group at the 5-position of the isothiazole ring provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

Given the scarcity of direct, one-pot syntheses of this compound from simple precursors, this guide proposes a logical and efficient two-stage synthetic strategy. This approach prioritizes the use of readily available starting materials and established, reliable chemical transformations.

Overview of the Synthetic Strategy

The proposed synthesis is divided into two key stages:

-

Stage 1: Construction of the 5-Methyl-1,2-thiazole Ring. This involves the formation of the isothiazole core from acyclic precursors. A variety of methods for the synthesis of substituted isothiazoles have been reported, often involving the cyclization of a molecule containing a pre-formed S-C-C-C-N fragment.[1]

-

Stage 2: Side-Chain Chlorination. The 5-methyl group of the synthesized precursor is then selectively chlorinated to yield the target compound, this compound.

This overall workflow is depicted in the following diagram:

Experimental Protocols and Data

Stage 1: Synthesis of 5-Methyl-1,2-thiazole

The construction of the 5-substituted isothiazole ring can be achieved through various methods, including the reaction of β-ketothioamides with an ammonium source.[2] This approach offers a convergent and efficient route to the desired heterocyclic core.

Reaction Pathway:

Experimental Protocol:

-

To a solution of thioacetylacetone (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF), add ammonium acetate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. The reaction should be open to the atmosphere to allow for aerial oxidation.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude 5-methyl-1,2-thiazole by column chromatography on silica gel.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of a 5-substituted isothiazole derivative using a similar methodology.

| Parameter | Value | Reference |

| Reactant 1 | β-Ketothioamide | [2] |

| Reactant 2 | Ammonium Acetate | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Temperature | 120-140 °C | [2] |

| Reaction Time | 4-6 hours | [2] |

| Typical Yield | 60-80% | [2] |

Stage 2: Synthesis of this compound

The conversion of the 5-methyl group to a 5-chloromethyl group can be achieved through a radical chlorination reaction. Thionyl chloride, in the presence of a radical initiator, is a suitable reagent for this transformation.

Reaction Pathway:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5-methyl-1,2-thiazole (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or benzene.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Slowly add thionyl chloride (1.1-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Quantitative Data:

The following table summarizes typical quantitative data for the chlorination of a methyl-substituted heteroaromatic compound.

| Parameter | Value |

| Reactant 1 | 5-Methyl-1,2-thiazole |

| Reactant 2 | Thionyl Chloride (SOCl₂) |

| Catalyst | AIBN (Azobisisobutyronitrile) |

| Solvent | Carbon Tetrachloride or Benzene |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 50-70% |

Causality and Experimental Choices

-

Choice of Precursor for Stage 1: The selection of a β-ketothioamide as a precursor for the isothiazole ring is based on its ability to provide the necessary S-C-C-C backbone for the cyclization reaction. The use of ammonium acetate serves as a convenient source of the nitrogen atom required to complete the heterocyclic ring.

-

Aerial Oxidation: The exposure of the reaction in Stage 1 to air is crucial for the final aromatization step to form the stable isothiazole ring.

-

Radical Chlorination in Stage 2: The chlorination of an activated methyl group on a heteroaromatic ring typically proceeds via a radical mechanism. Thionyl chloride, in the presence of a radical initiator like AIBN, provides a reliable method for this transformation. The use of an inert solvent is necessary to prevent unwanted side reactions.

Conclusion

The synthesis of this compound from basic precursors is most effectively achieved through a two-step sequence involving the formation of a 5-methyl-1,2-thiazole intermediate, followed by selective side-chain chlorination. This approach, while requiring multiple steps, utilizes well-established and reliable chemical transformations, making it a practical and scalable route for obtaining this valuable synthetic building block. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this compound for their research and development endeavors.

References

- Kaur, N. (2023). Five-membered S,N-heterocycles. In 5-Membered Heterocycle Synthesis Using Iodine (pp. 435–472).

- Li, Y., Liu, Y., Feng, Y., Nie, J., & Chen, L. (Year). Methods to Synthesize Substituted Isothiazoles.

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

- Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.

- Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.

- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.

- Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.

Sources

Foreword: Navigating the Isomeric Landscape of Chloromethylthiazole

An In-Depth Technical Guide to Chloromethylthiazole Derivatives: Synthesis, Properties, and Applications

The term "5-(Chloromethyl)-1,2-thiazole" specifies a precise chemical structure, namely an isothiazole ring with a chloromethyl group at the 5-position. However, a comprehensive survey of scientific literature and chemical databases reveals that this specific isomer is not widely documented. In contrast, the isomeric 1,3-thiazole core, particularly 2-Chloro-5-(chloromethyl)-1,3-thiazole , is a compound of immense industrial and academic significance. It serves as a pivotal building block in the synthesis of numerous pharmaceuticals and agrochemicals.

As a Senior Application Scientist, this guide is structured to provide the most valuable and practical information to researchers. Therefore, while acknowledging the user's specific query for the 1,2-thiazole isomer, the primary focus of this whitepaper will be on the well-characterized and commercially vital 2-Chloro-5-(chloromethyl)-1,3-thiazole (CAS No: 105827-91-6) and its parent compound, 5-(Chloromethyl)-1,3-thiazole (CAS No: 45438-77-5) . This approach ensures that the content is grounded in a wealth of available data, reflecting real-world applications and established protocols.

Introduction to Chloromethylthiazoles

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in molecules like vitamin B1 (thiamine) underscores its biological importance. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4]

The introduction of a chloromethyl group onto the thiazole ring creates a highly versatile and reactive intermediate.[1] This functional group acts as a potent electrophilic handle, enabling facile nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing chemists to elaborate the thiazole core into complex molecular architectures. The further addition of a chloro-substituent at the 2-position, as in 2-Chloro-5-(chloromethyl)thiazole, provides a second reactive site, offering opportunities for sequential and site-selective modifications. This dual reactivity makes it an invaluable precursor for blockbuster agrochemicals and life-saving pharmaceuticals.[5][6]

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical synthesis. The properties of the most common chloromethylthiazole derivatives are summarized below.

| Property | 2-Chloro-5-(chloromethyl)thiazole | 5-(Chloromethyl)thiazole |

| CAS Number | 105827-91-6[7] | 45438-77-5[8] |

| Molecular Formula | C₄H₃Cl₂NS[7] | C₄H₄ClNS[8] |

| Molecular Weight | 168.04 g/mol [7] | 133.60 g/mol [8] |

| Appearance | White to light yellow powder or solid[5] | Data not widely available |

| Melting Point | 31°C[9][10] | Data not widely available |

| Boiling Point | 268.6 ± 32.0 °C at 760 mmHg[9] | Data not widely available |

| Solubility | Soluble in organic solvents like methanol and acetonitrile[10][11] | Data not widely available |

| IUPAC Name | 2-chloro-5-(chloromethyl)-1,3-thiazole[7] | 5-(chloromethyl)-1,3-thiazole[8] |

Synthesis and Mechanistic Insights

The industrial synthesis of 2-Chloro-5-(chloromethyl)thiazole is a well-established process, valued for its efficiency and scalability.

Common Synthetic Pathway

A prevalent method involves the chlorination of an isothiocyanate precursor. The reaction typically starts from 1,3-dichloropropene or 2-chloroallyl isothiocyanate.[6][11][12]

Workflow: Synthesis from 2-Chloroallyl Isothiocyanate

Caption: General workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiazole.

Causality: The reaction is typically performed in a solvent like acetonitrile. Chlorine is introduced, leading to a cyclization reaction.[11] The process forms the thiazole ring while simultaneously chlorinating the 2-position. The product initially crystallizes as a hydrochloride salt, which is then neutralized with water to liberate the final product as a liquid phase, allowing for simple separation.[11] This method is advantageous on an industrial scale due to its straightforward procedure and high yield.[12]

Key Reactive Sites

The synthetic utility of 2-Chloro-5-(chloromethyl)thiazole stems from its two distinct electrophilic centers.

Caption: Reactivity map of 2-Chloro-5-(chloromethyl)thiazole.

Expertise & Experience: The chloromethyl group (-CH₂Cl) is significantly more reactive towards nucleophiles than the chloro group attached directly to the aromatic thiazole ring. The benzylic-like position of the chloromethyl group makes it highly susceptible to Sₙ2 displacement reactions. This allows for selective functionalization. The 2-chloro substituent can subsequently be displaced via nucleophilic aromatic substitution (SₙAr), often requiring more forcing conditions. This differential reactivity is a key tool for synthetic chemists, enabling stepwise construction of complex molecules.

Applications in Drug Development and Agrochemicals

This molecule is not an end-product but a critical intermediary. Its value is realized in the final products it helps create.

Agrochemicals: The Thiamethoxam Case

2-Chloro-5-(chloromethyl)thiazole is a cornerstone in the production of Thiamethoxam, a second-generation neonicotinoid insecticide. The synthesis involves reacting the chloromethyl group with an N-nitro-substituted guanidine derivative.

Pharmaceuticals: Building Blocks for Bioactive Molecules

In medicinal chemistry, the thiazole moiety introduced by this intermediate is found in drugs with a wide range of activities. For example, it is a structural component in some antiviral agents and kinase inhibitors used in oncology.[3][6] The thiazole ring's ability to participate in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it a desirable feature in drug design.[1]

Safety, Handling, and Storage

Working with 2-Chloro-5-(chloromethyl)thiazole requires strict adherence to safety protocols due to its hazardous nature.

GHS Hazard Classification

The compound is classified with multiple hazards, demanding careful handling in a controlled laboratory environment.

| Hazard Class | GHS Code | Signal Word | Description |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[7][13] |

| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin.[7][13] |

| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[7][13] |

| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction.[7][13] |

| Germ Cell Mutagenicity | H341 | Danger | Suspected of causing genetic defects.[13] |

| Aquatic Hazard | H411 | Danger | Toxic to aquatic life with long lasting effects.[7][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment:

-

Handling: Avoid direct contact with the substance. Wash hands thoroughly after handling. Avoid formation of dust and aerosols.[16]

Storage

Store in a cool, well-ventilated area in a tightly closed container. Recommended storage temperature is 2-8°C, under an inert atmosphere.[10][15]

Exemplary Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the Sₙ2 displacement of the chloromethyl group, a common follow-up reaction.

Objective: To synthesize a 5-(aminomethyl)-2-chlorothiazole derivative.

Materials:

-

2-Chloro-5-(chloromethyl)thiazole (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous acetonitrile or DMF (solvent)

-

Potassium carbonate (K₂CO₃) or another non-nucleophilic base (1.5 eq)

Procedure:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add the solvent, the chosen amine, and the base. Stir the mixture for 10-15 minutes to ensure dissolution/suspension.

-

Substrate Addition: Dissolve 2-Chloro-5-(chloromethyl)thiazole in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

While the specific query for "this compound" leads to a less-explored area of chemical space, its isomer, 2-Chloro-5-(chloromethyl)-1,3-thiazole, stands as a testament to the power of functionalized heterocyclic intermediates. Its dual reactivity, combined with a robust and scalable synthesis, has cemented its role as an indispensable building block for researchers in agrochemistry and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this versatile molecule for the creation of novel and impactful compounds.

References

-

ChemScene. 5-(Chloromethyl)-2-(methylthio)thiazole.

-

Quinoline. 2-chloro-5-(chloromethyl)-thiazole hydrochloride.

-

PubChem, National Institutes of Health. 5-(Chloromethyl)thiazole.

-

Chemsrc. 2-Chloro-5-(chloromethyl)thiazole.

-

Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-(chloromethyl)thiazole.

-

Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.

-

PubChem, National Institutes of Health. 5-(Chloromethyl)-2-methyl-1,3-thiazole.

-

ECHEMI. 2-Chloro-5-(chloromethyl)thiazole SDS.

-

European Patent Office. Process for the preparation of chlorothiazole derivatives.

-

MySkinRecipes. 5-(chloromethyl)thiazole hydrochloride.

-

Smolecule. Methyl 2-(chloromethyl)thiazole-5-carboxylate.

-

PubChem, National Institutes of Health. 2-Chloro-5-chloromethylthiazole.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Apollo Scientific. SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.

-

Scribd. Msds of CCMT.

-

Alchemist-chem. What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?.

-

Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

-

ChemicalBook. 2-Chloro-5-chloromethylthiazole Product Description.

-

Indian Academy of Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.

-

Google Patents. Process for preparing 2-chloro-5-chloromethylthiazole.

-

PubChemLite. 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride.

-

Chemsrc. 5-(Chloromethyl)-2-(methylthio)thiazole.

-

Benchchem. 5-(Chloromethyl)-2-methyl-1,3-thiazole.

-

AK Scientific, Inc. 2-Chloro-5-chloromethylthiazole Safety Data Sheet.

-

ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives.

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

-

National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? [jindunchemical.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]

- 10. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. aksci.com [aksci.com]

A Technical Guide to Chloromethyl-Thiazole Derivatives: Structure, Synthesis, and Applications of 5-(Chloromethyl)-1,2-thiazole and its Commercially Significant Isomer, 2-Chloro-5-(chloromethyl)-1,3-thiazole

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of chloromethyl-thiazole derivatives, focusing on the specific chemical structure and IUPAC nomenclature of 5-(Chloromethyl)-1,2-thiazole. It addresses a common point of ambiguity in scientific literature by differentiating this compound from its more commercially prevalent and extensively documented isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. The guide delivers an in-depth exploration of the latter's synthesis, reaction mechanisms, and critical role as a versatile building block in the pharmaceutical and agrochemical industries. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers and development professionals with actionable, field-proven knowledge grounded in authoritative references.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a core component in numerous approved drugs and agrochemicals.[3][4] This guide focuses on a specific derivative, this compound.

A critical clarification is necessary from the outset. While the topic specifies the 1,2-thiazole (also known as isothiazole) isomer, a survey of chemical literature, patents, and commercial suppliers reveals that the vast majority of research and industrial-scale application centers on the 1,3-thiazole isomer, specifically 2-chloro-5-(chloromethyl)-1,3-thiazole .[5][6] This compound is a highly valued intermediate, particularly for synthesizing blockbuster insecticides and antiviral medications.[5]

Therefore, this guide will first definitively identify the structure and nomenclature of this compound to fulfill the primary query. It will then pivot to a detailed exploration of the scientifically and commercially dominant 2-chloro-5-(chloromethyl)-1,3-thiazole, providing the in-depth technical details relevant to researchers in the field.

Part I: Chemical Identity and Physicochemical Properties

Isomeric Differentiation and Structure

The precise positioning of the nitrogen and sulfur atoms in the heterocyclic ring defines the core characteristics of the molecule. The distinction between 1,2-thiazole and 1,3-thiazole is fundamental.

This compound (Isothiazole Derivative)

The formal IUPAC name for this compound is 5-(chloromethyl)isothiazole . In this structure, the sulfur and nitrogen atoms are adjacent.

Caption: Chemical structure of this compound.

2-Chloro-5-(chloromethyl)-1,3-thiazole

This is the isomer of significant industrial importance. Its IUPAC name is 2-chloro-5-(chloromethyl)thiazole . Here, the sulfur and nitrogen atoms are separated by a carbon atom.

Caption: Chemical structure of 2-Chloro-5-(chloromethyl)-1,3-thiazole.

Physicochemical Data for 2-Chloro-5-(chloromethyl)-1,3-thiazole

The following table summarizes key quantitative data for the commercially vital isomer.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-5-(chloromethyl)-1,3-thiazole | [7] |

| CAS Number | 105827-91-6 | [8] |

| Molecular Formula | C₄H₃Cl₂NS | [6][9] |

| Molecular Weight | 168.04 g/mol | [9] |

| Appearance | White to light yellow powder or lump | [8] |

| Purity | Typically >98.0% (by GC) | [8] |

| Boiling Point | ~140–145 °C (decomposes) | [10] |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | [10] |

Part II: Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-5-(chloromethyl)thiazole is a well-established industrial process, often involving a chlorination-cyclization reaction of an isothiocyanate precursor.

Primary Synthetic Pathway

A robust and scalable method involves the reaction of a 2-haloallyl isothiocyanate with a chlorinating agent in a dipolar aprotic solvent.[11][12] The reaction proceeds via a reactive intermediate that readily cyclizes to form the stable aromatic thiazole ring.

Caption: Synthetic workflow for 2-Chloro-5-(chloromethyl)thiazole.

Mechanistic Insights: Causality in Experimental Choices

-

Choice of Precursor: 2-Chloroallyl isothiocyanate is an ideal starting material. The allyl group provides the three-carbon backbone required for the thiazole ring, while the isothiocyanate moiety supplies the necessary sulfur and nitrogen atoms. The existing chlorine atom on the allyl group directs the cyclization.

-

Solvent Selection: A dipolar aprotic solvent, such as acetonitrile, is crucial.[11] It effectively dissolves the reactants and stabilizes the charged cyclization intermediates without participating in the reaction (i.e., it is non-nucleophilic), leading to higher yields and purity.[11]

-

Reaction Temperature: The initial chlorination is conducted at low temperatures (10-15 °C) to control the exothermic reaction and prevent the formation of unwanted byproducts.[12] Subsequent cooling to sub-zero temperatures (-10 to -20 °C) promotes the crystallization of the hydrochloride salt of the product, facilitating its isolation from the reaction mixture.[12]

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is synthesized from established patent literature and represents a standard laboratory-scale procedure.[12]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in acetonitrile (approx. 1.5 L per mole of isothiocyanate).

-

Chlorination: Cool the solution to 10-15 °C using an ice bath. Bubble chlorine gas (1.4 eq) through the solution at a rate that maintains the desired temperature.

-

Stirring: After the addition of chlorine is complete, allow the mixture to stir at 20-25 °C for 2 hours to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to -10 °C and hold for 1 hour. The product will crystallize out as its hydrochloride salt.

-

Isolation: Filter the resulting crystals and wash them with cold acetonitrile.

-

Liberation of Free Base: Add the crystals to water (approx. 4 L per mole of starting material) pre-heated to 40 °C. This will liberate the free base, which separates as a denser organic phase.

-

Workup: Separate the organic layer, wash with water, and dry under reduced pressure to yield 2-chloro-5-(chloromethyl)thiazole as a light-yellow melt or solid. Purity can be assessed by GC analysis.

Part III: Applications in Drug Development and Agrochemicals

The dual reactivity of 2-chloro-5-(chloromethyl)thiazole makes it an exceptionally valuable intermediate. The chlorine on the thiazole ring and the chlorine on the methyl group can be substituted selectively, allowing for the construction of complex molecules.

-

Agrochemicals: It is a cornerstone intermediate in the production of neonicotinoid insecticides, such as thiamethoxam and imidacloprid.[5] The thiazole moiety is crucial for the biological activity of these compounds.

-

Pharmaceuticals: The compound is a key precursor for synthesizing 5-hydroxymethylthiazole.[5] This is achieved by displacing the chloromethyl group with a formate anion, followed by hydrolysis. 5-Hydroxymethylthiazole is a building block for several drugs, including the HIV protease inhibitor Ritonavir, highlighting the thiazole's role in modern medicine.[5]

Part IV: Safety, Handling, and Storage

2-Chloro-5-(chloromethyl)thiazole is a hazardous substance that requires strict safety protocols.

Hazard Identification

Based on GHS classification, this compound presents multiple hazards:[8][13]

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H341: Suspected of causing genetic defects.

-

H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A self-validating safety system requires appropriate engineering controls and PPE.

| Protection | Specification | Rationale |

| Engineering | Fume Hood | Essential to avoid inhalation of dust or vapors.[14] |

| Hand | Impermeable Gloves (e.g., Nitrile) | Prevents skin contact, as the substance is toxic and corrosive.[14] |

| Eye/Face | Safety Goggles with Side-Shields | Protects against splashes that can cause severe eye damage.[7] |

| Body | Impermeable Protective Clothing / Lab Coat | Prevents contamination of personal clothing and skin.[14] |

Storage and Disposal

-

Storage: Store in a cool (recommended 2-8 °C), dry, and well-ventilated area in the original, tightly sealed container.[7][14] The storage area floor should be impermeable.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[7][13]

Conclusion

While the formal name "this compound" refers to a specific isothiazole derivative, the landscape of applied chemical synthesis is dominated by its isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. This latter compound is a linchpin intermediate, valued for its dual reactive sites that enable the efficient construction of complex, high-value molecules for the pharmaceutical and agrochemical sectors. Understanding its synthesis, reactivity, and handling is essential for researchers and scientists working in these fields. This guide provides a technically grounded and authoritative overview to support such endeavors.

References

- Apollo Scientific. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.

- ChemicalBook. (2023). Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-.

- Gajare, A. S., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205481, 5-(Chloromethyl)thiazole.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.

- TCI Chemicals. (2023). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.

- European Patent Office. (1991). EP 0446913 A1: Process for the preparation of chlorothiazole derivatives.

- 3M. (n.d.). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole.

- PubChemLite. (n.d.). 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride (C5H6ClNS).

- Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.

- Guidechem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-thiazole.

- Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE.

- Smolecule. (2024). Methyl 2-(chloromethyl)thiazole-5-carboxylate.

- ChemScene. (n.d.). 5-(Chloromethyl)-2-(methylthio)thiazole.

- Rajappa, S., et al. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455.

- Tokyo Chemical Industry. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.

- Google Patents. (2001). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.

- Quinoline. (n.d.). 2-chloro-5-(chloromethyl)-thiazole hydrochloride.

- Dakenchem. (2023). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?

- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- ResearchGate. (2023). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

- National Center for Biotechnology Information. (2010). 2-Chloro-5-chloromethyl-1,3-thiazole.

- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- National Center for Biotechnology Information. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs.

- OUCI. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis? [jindunchemical.com]

- 11. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 12. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Reactivity and Electrophilicity of Chloromethyl-Substituted Thiazoles for Drug Discovery and Development

Abstract

The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active agents.[1][2][3] Its unique electronic properties, imparted by the nitrogen and sulfur heteroatoms, facilitate critical interactions with a wide array of biological targets.[1] A key derivative, 5-(chloromethyl)thiazole, and its isomers, serve as powerful intermediates in synthetic chemistry, largely due to the highly reactive chloromethyl group. This functional group acts as a potent electrophilic handle, enabling chemists to introduce the thiazole moiety into larger, more complex molecules. This guide provides an in-depth analysis of the reactivity and electrophilicity of 5-(chloromethyl)-1,2-thiazole (isothiazole) and its more industrially prevalent isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. We will dissect the electronic nature of these scaffolds, detail their characteristic reactions, provide field-proven experimental protocols, and explore their applications in the development of pharmaceuticals and agrochemicals.

Introduction to Thiazole Isomers in Medicinal Chemistry

The Thiazole Core: A Privileged Scaffold

Heterocyclic compounds are fundamental to drug design, with nitrogen-containing heterocycles being particularly prominent in FDA-approved small-molecule drugs.[1] Among these, the thiazole ring is a "privileged scaffold," appearing in a diverse range of therapeutic agents, from anticancer and anti-infective drugs to cardiovascular and immunological agents.[1][2] The success of this moiety stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.

Distinguishing 1,2-Thiazole (Isothiazole) and 1,3-Thiazole: A Note on Structure and Reactivity

It is crucial to distinguish between the two common isomers of the thiazole ring. The 1,3-thiazole features a nitrogen and a sulfur atom separated by a carbon, while the 1,2-thiazole, or isothiazole, has adjacent nitrogen and sulfur atoms. This seemingly minor structural difference significantly alters the electronic distribution and, consequently, the chemical reactivity of the ring. While both are considered electron-deficient aromatic systems, the relative reactivity of the carbon atoms towards electrophilic and nucleophilic attack differs, a point we will explore in the subsequent sections.

The Role of the Chloromethyl Group: A Potent Electrophilic Handle

The synthetic utility of molecules like 5-(chloromethyl)thiazole is dominated by the reactivity of the chloromethyl (-CH₂Cl) substituent. This group functions as a classic electrophilic building block. The chlorine atom, being a good leaving group, and the adjacent thiazole ring, which can stabilize a partial positive charge on the methylene carbon (analogous to a benzylic system), make this position highly susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of a wide variety of nucleophiles (amines, alcohols, thiols, carbanions, etc.), providing a robust and versatile method for elaborating the thiazole core into target molecules.

This compound: A Mechanistic Overview

While less common in large-scale industrial synthesis compared to its 1,3-isomer, understanding the reactivity of this compound is essential for researchers exploring novel isothiazole-based scaffolds.

Electronic Properties and Electrophilicity of the Isothiazole Ring

The isothiazole ring is an electron-deficient system. Theoretical and experimental studies indicate that the primary site for electrophilic attack on an unsubstituted isothiazole ring is the C4 position. However, the molecule's reactivity is overwhelmingly dictated by the chloromethyl group. The ring itself is relatively resistant to substitution, requiring harsh conditions for reactions like nitration or halogenation.

Primary Reactive Center: The 5-Chloromethyl Group

The principal reaction pathway for this compound involves nucleophilic attack at the methylene carbon, leading to the displacement of the chloride ion. This reaction typically proceeds via an SN2 mechanism, though an SN1-like pathway may be accessible under certain conditions due to the potential for the heterocyclic ring to stabilize a carbocation intermediate.

The diagram below illustrates this fundamental transformation, which is the basis for its utility as a synthetic intermediate.

Caption: Nucleophilic substitution on this compound.

2-Chloro-5-(chloromethyl)-1,3-thiazole: A Field-Proven Synthetic Workhorse

This isomer is a versatile and economically important intermediate for making a wide range of agrochemicals and pharmaceuticals.[4][5] Its reactivity profile is more complex and synthetically interesting due to the presence of two distinct electrophilic chlorine atoms.

Synthesis and Industrial Production

The most common industrial synthesis of 2-chloro-5-(chloromethyl)-1,3-thiazole involves the chlorination and subsequent cyclization of an allyl isothiocyanate derivative.[4][6] For example, reacting 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an inert solvent yields the target compound in good yields.[6][7]

Caption: Industrial synthesis workflow for 2-chloro-5-(chloromethyl)thiazole.

Dissecting Reactivity: Two Competing Electrophilic Sites

The key to strategically using this molecule lies in understanding the differential reactivity of its two chlorine atoms.

-

3.2.1. The Highly Reactive Aliphatic Chlorine (C-5 Methylene): The chlorine on the chloromethyl group is benzylic-like and is readily displaced by a wide range of nucleophiles under standard SN2 conditions. This is the primary site of reaction for most synthetic transformations.

-

3.2.2. The Less Reactive Aromatic Chlorine (C-2): The chlorine atom directly attached to the C2 position of the electron-deficient thiazole ring is analogous to a vinyl or aryl halide. It is significantly less reactive towards nucleophilic aromatic substitution and typically requires harsher conditions (e.g., strong bases, high temperatures, or metal catalysis) for displacement.

This reactivity difference allows for selective functionalization. One can perform chemistry at the chloromethyl position while leaving the 2-chloro substituent intact for subsequent transformations.

Key Transformations and Reaction Protocols

This reaction is fundamental for producing 5-(aminomethyl)-2-chlorothiazole, a key building block for insecticides.[6] The reaction proceeds by direct displacement of the aliphatic chlorine.

Methodology:

-

Reactant Preparation: Dissolve 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Reaction Setup: Cool the solution in an ice bath to maintain a temperature at or below 30°C.

-

Nucleophile Addition: Add the aminating agent (e.g., liquid ammonia or a solution of hexamethylenetetramine, typically in excess, 5-50 eq) to the cooled solution over a period of 1-2 hours. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 2-5 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by distillation or crystallization.

This two-step process is used to create intermediates for pharmaceuticals where an oxygen linkage is desired at the 5-position.[4]

Methodology:

-

Formate Displacement:

-

Setup: In a round-bottom flask, combine 2-chloro-5-(chloromethyl)thiazole (1.0 eq) with a source of formate anion, such as sodium formate (1.2-1.5 eq), in a polar aprotic solvent like DMF.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC. Causality Note: The formate anion is a sufficiently strong nucleophile to displace the aliphatic chloride but not the aromatic one at C2.

-

Isolation: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate to yield the crude 5-(formyloxymethyl)-2-chlorothiazole.

-

-

Hydrolysis of Formate Ester:

-

Setup: Dissolve the crude formate ester from the previous step in a mixture of methanol and water.

-

Reaction: Add a catalytic amount of acid (e.g., HCl) or a stoichiometric amount of base (e.g., NaOH) and stir at room temperature for 2-4 hours to hydrolyze the ester.

-

Isolation: Neutralize the mixture and extract the product, 5-(hydroxymethyl)-2-chlorothiazole. Purify via column chromatography or crystallization.

-

| Transformation | Nucleophile | Primary Site of Attack | Typical Conditions | Product Type | Reference |

| Amination | R₂NH, NH₃ | -CH₂Cl | 0-30°C, inert solvent | 5-(Aminomethyl)thiazole | [6] |

| Acylation | RCOO⁻ (e.g., Formate) | -CH₂Cl | 60-80°C, DMF | 5-(Acyloxymethyl)thiazole | [4] |

| Thiolation | RS⁻ | -CH₂Cl | Room Temp, base | 5-(Thioether)thiazole | Inferred |

| C-C Bond Formation | CN⁻, Malonates | -CH₂Cl | Varies, phase transfer | 5-(Alkyl)thiazole derivative | Inferred |

Applications in Drug Development and Agrochemicals

The synthetic accessibility and predictable reactivity of 2-chloro-5-(chloromethyl)thiazole have cemented its role as a high-value intermediate.

-

Agrochemicals: It is a crucial precursor for the synthesis of neonicotinoid insecticides, such as Imidacloprid and Thiamethoxam. The 5-(aminomethyl)-2-chlorothiazole core is a key pharmacophore in these compounds.

-

Pharmaceuticals: Thiazole rings are present in numerous drugs. For example, the HIV protease inhibitor Ritonavir contains a 5-substituted thiazole moiety, highlighting the value of intermediates that allow for functionalization at this position.[4]

-

Specialty Chemicals: Beyond its established roles, this compound is being explored for creating advanced polymers, functional coatings, and specialized catalysts where the thiazole ring can impart desirable properties like thermal stability or specific electronic characteristics.[5]

Safety and Handling

2-Chloro-5-(chloromethyl)thiazole is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed and toxic in contact with skin.[8]

-

Corrosivity: It causes severe skin burns and eye damage.[8]

-

Sensitization: It may cause an allergic skin reaction.[8]

-

Reactivity Hazards: There are user-reported incidents of pressure buildup leading to vessel failure when reacting with dimethyl carbonate, indicating potential for runaway reactions with certain reagents.[8]

All work with this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

The chloromethyl-substituted thiazoles, particularly the 2-chloro-5-(chloromethyl)-1,3-thiazole isomer, represent a class of exceptionally useful synthetic intermediates. Their reactivity is dominated by the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution, providing a reliable handle for molecular elaboration. The differential reactivity between the aliphatic chlorine at the 5-position and the aromatic chlorine at the 2-position in the 1,3-isomer offers a strategic advantage, allowing for selective and sequential functionalization. For researchers and drug development professionals, a thorough understanding of these reactivity principles is paramount for leveraging these powerful building blocks in the efficient and innovative synthesis of novel agrochemicals, pharmaceuticals, and advanced materials.

References

- Title: Process for the preparation of chlorothiazole derivatives Source: European Patent Office - EP 0446913 A1 URL

-

Title: 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole Source: Semantic Scholar / ARKIVOC URL: [Link]

-

Title: Chemistry of the thiazoles Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]

- Title: Process for preparing 2-chloro-5-chloromethylthiazole Source: Google Patents - US6214998B1 URL

-

Title: The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 Source: PubChem URL: [Link]

-

Title: Application and synthesis of thiazole ring in clinically approved drugs Source: ResearchGate / European Journal of Medicinal Chemistry URL: [Link]

- Title: Method for producing 2-chloro-5-chloromethyl-1,3-thiazole Source: Google Patents - US20030153767A1 URL

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI - Molecules URL: [Link]

-

Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: ResearchGate URL: [Link]

-

Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: NIH - National Center for Biotechnology Information URL: [Link]

-

Title: Application and synthesis of thiazole ring in clinically approved drugs Source: PubMed URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

- 8. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Space: A Technical Guide to the Solubility of 5-(Chloromethyl)-1,2-thiazole in Organic Solvents

For Immediate Release

Abstract

5-(Chloromethyl)-1,2-thiazole is a heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is a cornerstone for its effective application, influencing reaction kinetics, purification strategies, and formulation development. This technical guide addresses the current scarcity of publicly available quantitative solubility data for this specific isomer. It provides a comprehensive analysis of the molecule's physicochemical properties to predict its solubility profile, a detailed, field-proven experimental protocol for accurate solubility determination, and a logical framework for interpreting the results. This document is intended to empower researchers, scientists, and drug development professionals to confidently handle and utilize this compound in their research endeavors.

Introduction: The Challenge of Undefined Solubility

The 1,2-thiazole (isothiazole) ring is a key structural motif in a range of biologically active compounds.[1] The functionalization of this core, as seen in this compound, creates a versatile intermediate for further chemical modification. However, the practical utility of such a compound is fundamentally linked to its behavior in solution. Optimizing reaction conditions, designing efficient crystallization-based purifications, and formulating for screening or application all hinge on a precise knowledge of its solubility.

Currently, the scientific literature lacks specific quantitative solubility data for this compound. This guide bridges that gap by providing a two-pronged approach: first, a theoretical prediction of solubility based on molecular structure and first principles; and second, a robust, step-by-step methodology for the empirical determination of its solubility in any given organic solvent.

Theoretical Underpinnings: Predicting Solubility from Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This rule states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent parts: the isothiazole ring and the chloromethyl group.

-

The Isothiazole Ring: The 1,2-thiazole ring is an aromatic heterocycle containing nitrogen and sulfur atoms.[1] The difference in electronegativity between these heteroatoms and the carbon atoms, along with the lone pair of electrons on the nitrogen, imparts a significant dipole moment to the ring system, making it inherently polar.

-

The Chloromethyl Group (-CH₂Cl): The highly electronegative chlorine atom pulls electron density away from the methylene carbon, creating a strong dipole in this substituent. This group increases the overall polarity of the molecule and provides a site for potential dipole-dipole interactions.

Collectively, these features render this compound a polar molecule. Therefore, it is predicted to have greater solubility in polar solvents compared to non-polar solvents. The capacity for hydrogen bonding is limited, as the molecule does not possess strong hydrogen bond donors (like -OH or -NH₂). However, the nitrogen and sulfur atoms could act as weak hydrogen bond acceptors.

Logical Framework for Solubility Prediction

The following diagram illustrates the relationship between solute and solvent polarity, which forms the basis for our qualitative predictions.

Caption: "Like Dissolves Like" Principle for this compound.

Qualitative Solubility Profile (Predicted)

Based on the structural analysis, the following table summarizes the predicted solubility of this compound across common classes of organic solvents. This table serves as a practical starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Strong dipole-dipole interactions between the polar solute and solvent. Potential for weak hydrogen bonding with the solvent's -OH group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate | Favorable dipole-dipole interactions are the primary driving force for dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity is intermediate. The presence of chlorine in both solute and solvent may offer some favorable interaction. |

| Aromatic Hydrocarbon | Toluene, Benzene | Low | Significant mismatch in polarity. Only weak van der Waals forces exist between the polar solute and non-polar solvent. |

| Aliphatic Hydrocarbon | n-Hexane, Cyclohexane | Insoluble | Extreme mismatch in polarity. Intermolecular forces between solute molecules are much stronger than solute-solvent interactions. |

Disclaimer: This table presents a predicted profile. Experimental verification is essential for quantitative applications.

Experimental Protocol for Quantitative Solubility Determination

The absence of published data necessitates a reliable method for its determination. The following protocol describes the equilibrium solubility method, a gold standard for generating accurate solubility data.

Principle

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is quantified. This concentration represents the solubility of the compound under the specified conditions.

Safety Precautions

A specific Safety Data Sheet (SDS) for this compound was not available through initial searches. However, SDS for the related isomer, 2-chloro-5-(chloromethyl)thiazole, indicate significant hazards, including being harmful if swallowed, toxic in contact with skin, and causing severe skin and eye damage.[2][3][4][5]

Therefore, as a matter of stringent laboratory policy, this compound must be handled as a hazardous substance.

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Materials and Reagents

-

This compound (purity >95%)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound solid to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required (e.g., 10-20 mg). b. Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. d. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended. For crystalline compounds, 48-72 hours may be necessary. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. d. Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted samples using a validated HPLC method (or other quantitative technique). c. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.

Data Analysis and Reporting

-

Calculate the concentration of the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility is typically reported in units of mg/mL or mol/L.

-

The final result should be reported as the mean solubility ± standard deviation of the triplicate measurements.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While a definitive, published dataset on the solubility of this compound in organic solvents remains elusive, a robust scientific approach allows for strong predictions and accurate experimental determination. Based on its molecular structure, this compound is anticipated to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbon solvents. This guide provides the theoretical framework and a detailed, actionable protocol for researchers to generate the precise, quantitative data required for their specific applications. Adherence to the described methodology and stringent safety protocols will ensure reliable, reproducible results, thereby accelerating research and development involving this promising heterocyclic intermediate.

References

- ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). Available at: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent

- Quinoline. 2-chloro-5-(chloromethyl)-thiazole hydrochloride. Available at: https://www.alchemist-chem.com/products/2-chloro-5-chloromethyl-thiazole-hydrochloride.html

- Chemsrc. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. (2025). Available at: https://www.chemsrc.com/en/cas/105827-91-6_839558.html

- Experiment 1 Determination of Solubility Class. Available at: https://www.coursehero.

- PubChem. 5-(Chloromethyl)thiazole. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/205481

- Solubility test for Organic Compounds. (2024). Available at: https://www.slideshare.net/MubashirMahmood2/solubility-test-for-organic-compounds-pdf

- Solubility of Organic Compounds. (2023). Available at: https://www.ucl.ac.uk/chemistry/sites/chemistry/files/chem2601_solubility_of_organic_compounds_2016.pdf

- TCI EUROPE N.V. SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole. (2025). Available at: https://www.tcichemicals.com/BE/en/assets/sds/C3295_E_2.pdf

- ECHEMI. 2-Chloro-5-(chloromethyl)thiazole SDS, 105827-91-6 Safety Data Sheets. Available at: https://www.echemi.com/sds/2-chloro-5-(chloromethyl)thiazole-cas105827-91-6.html

- PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloromethyl-2-methyl-1_3-thiazole

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available at: https://www.scribd.com/document/399066465/Procedure-For-Determining-Solubility-of-Organic-Compounds

- Scribd. Msds of CCMT | PDF. (2015). Available at: https://www.scribd.com/document/254716757/Msds-of-CCMT

- Apollo Scientific. SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Available at: https://www.apolloscientific.co.uk/msds/OR0737_msds.pdf

- AK Scientific, Inc. Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.

- ChemicalBook. 2-Chloro-5-chloromethylthiazole | 105827-91-6. (2025). Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0366188.htm

- ChemScene. 5-(Chloromethyl)-2-(methylthio)thiazole | 1211582-00-1. Available at: https://www.chemscene.com/products/5-Chloromethyl-2-methylthio-thiazole-1211582-00-1.html

- Wikipedia. Isothiazole. Available at: https://en.wikipedia.org/wiki/Isothiazole

- BenchChem. An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents. Available at: https://www.benchchem.com/w/wp-content/uploads/2023/07/4-Chloromethylthiazole-hydrochloride-Solubility-Technical-Guide.pdf

- Wikipedia. Thiazole. Available at: https://en.wikipedia.org/wiki/Thiazole

- Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2025). Available at: https://www.tsijournals.

- Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: https://www.semanticscholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-and-George-Sorial/030a10817c75a40a2f5f14b6d4e1645e7f8d67f4

- ResearchGate. (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Available at: https://www.researchgate.

- Britannica. Thiazole. Available at: https://www.britannica.com/science/thiazole

Sources

5-(Chloromethyl)-1,2-thiazole and its Isosteres: A Versatile Electrophilic Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design. This guide focuses on the synthetic utility and therapeutic potential of chloromethylated thiazoles, which serve as powerful electrophilic intermediates for building molecular complexity.

A critical distinction in this field is between the 1,2-thiazole and 1,3-thiazole isomers. While this guide is titled with the 1,2-thiazole isomer, a comprehensive literature review reveals that the vast majority of research, patent filings, and industrial synthesis focuses on the 1,3-thiazole isomer , particularly 2-chloro-5-(chloromethyl)-1,3-thiazole . This isomer's established synthetic routes and proven utility have made it a commercially significant building block.[3][4] Therefore, to provide the most practical and data-rich resource, this guide will primarily use the 1,3-thiazole isomer as the central exemplar for discussing reactivity, synthesis, and applications. The principles and reactions detailed herein, however, provide a foundational framework that can be extrapolated to the exploration of the less-characterized 5-(chloromethyl)-1,2-thiazole, highlighting an area ripe for future investigation.

Section 1: The Thiazole Scaffold in Drug Discovery

Physicochemical Properties and Electronic Profile

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This arrangement creates a unique electronic profile: the ring is electron-deficient, which contributes to its relative stability against oxidative metabolism. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets.[5] Computational studies show that the C5 position is the most electron-rich carbon, making it the preferred site for electrophilic substitution, while the C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack.[1][6]

Thiazole as a Privileged Structure: A Survey of Approved Drugs

The thiazole moiety is a key component in numerous blockbuster drugs, demonstrating its versatility across a wide range of therapeutic areas. Its incorporation is a well-established strategy for developing effective therapeutic agents.[1][7]

| Drug Name | Therapeutic Area | Mechanism of Action | Significance of Thiazole Ring |

| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor | Forms key interactions within the ATP-binding pocket of kinases.[2][5] |

| Ritonavir | Antiviral (Anti-HIV) | HIV protease inhibitor | The thiazole group is a core part of the scaffold that presents side chains for binding.[3] |

| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor | Acts as a bioisostere of p-aminobenzoic acid, inhibiting bacterial folate synthesis.[2] |

| Meloxicam | Anti-inflammatory | COX-2 inhibitor (NSAID) | The thiazole ring is integral to the molecule's three-dimensional structure required for selective enzyme binding.[6][8] |

The Concept of Bioisosterism

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds.[9] The thiazole ring is frequently employed as a bioisostere for the phenyl ring.[10] This substitution can confer significant advantages:

-

Improved Metabolic Stability: The thiazole ring is often less susceptible to CYP-mediated oxidation compared to an electron-rich phenyl ring.

-

Enhanced Solubility: The introduction of heteroatoms increases polarity, which can improve aqueous solubility.

-

Modulation of Pharmacokinetics: Altering lipophilicity and protein binding can fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Escape from Toxicity: Replacing a structural motif associated with toxicity (e.g., hERG inhibition) can salvage a promising compound series.[10]

In one notable example, replacing a diarylpyrazole scaffold in CB1 receptor antagonists with a diarylthiazole motif successfully retained potent antagonistic activity, demonstrating a valid bioisosteric relationship.[11]

Caption: Logical workflow of bioisosteric replacement using a thiazole core.

Section 2: The Role of the 5-(Chloromethyl) Group: A Reactive Handle for Derivatization

Chemical Reactivity: The Chloromethyl Group as a Key Electrophile

The primary utility of 5-(chloromethyl)thiazole in medicinal chemistry stems from the reactivity of the chloromethyl group. It is an excellent electrophilic handle, poised for facile nucleophilic substitution (S_N2) reactions. The carbon atom of the CH₂Cl group is readily attacked by a wide range of nucleophiles, displacing the chloride leaving group. This reaction provides a robust and high-yielding method for covalently linking the thiazole scaffold to other parts of a target molecule.

Caption: General S_N2 reaction of 5-(chloromethyl)thiazole with a nucleophile.

Common Nucleophilic Substitution Reactions in Drug Synthesis

The versatility of this building block is evident in the variety of nucleophiles that can be employed to generate diverse libraries of compounds for screening.

-

N-Alkylation: Reaction with primary or secondary amines (R₂NH) yields 5-(aminomethyl)thiazole derivatives. This is one of the most common methods for introducing linkers or pharmacophoric groups.

-

O-Alkylation: Reaction with alcohols (ROH) or phenols (ArOH) in the presence of a base affords ether linkages.

-

S-Alkylation: Reaction with thiols (RSH) provides thioether derivatives, a functionality present in many bioactive molecules.

-

C-Alkylation: Reaction with soft carbon nucleophiles like malonic esters allows for chain extension.

The choice of base (e.g., K₂CO₃, Et₃N, NaH) and solvent (e.g., DMF, ACN, THF) is critical and depends on the strength of the nucleophile and the desired reaction conditions. The self-validating nature of this protocol lies in the clean conversion, which can be easily monitored by TLC or LC-MS, and the predictable formation of the desired product with the expulsion of a chloride ion.

Section 3: Synthesis of Key Chloromethylthiazole Intermediates

Overview of Synthetic Strategies

The synthesis of the key intermediate, 2-chloro-5-(chloromethyl)-1,3-thiazole, is well-documented in patent literature, reflecting its industrial importance.[12][13] The most common route involves the chlorination and cyclization of an isothiocyanate precursor.

Protocol: Industrial Synthesis of 2-Chloro-5-(chloromethyl)-1,3-thiazole

This protocol is a representative synthesis adapted from established industrial processes.[14][15] It relies on the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent, typically elemental chlorine or sulfuryl chloride, in an aprotic solvent.

Materials & Reagents:

-

2-Chloroallyl isothiocyanate

-

Acetonitrile (anhydrous)

-

Chlorine gas (or Sulfuryl Chloride)

-

Nitrogen gas (for inert atmosphere)

-

Ice-water bath

-

Reaction vessel equipped with a gas inlet, stirrer, and thermometer

Step-by-Step Methodology:

-

Vessel Preparation: A multi-necked flask is dried and purged with nitrogen to establish an inert atmosphere.

-

Charging the Reactor: Charge the vessel with 2-chloroallyl isothiocyanate (1.0 eq) and anhydrous acetonitrile (approx. 1.5 L per mole of isothiocyanate).

-

Cooling: Begin stirring and cool the reaction mixture to 10-15°C using an ice-water bath. Maintaining this temperature is crucial to control the exothermicity of the chlorination reaction.

-

Chlorination: Slowly bubble chlorine gas (1.4 eq) through the solution over 1-2 hours. The rate of addition should be controlled to keep the internal temperature below 20°C. Alternatively, add sulfuryl chloride (1.2 eq) dropwise.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 2-3 hours. The reaction progress can be monitored by GC analysis of aliquots. The causality for this step is to ensure the complete cyclization and dehydrochlorination of the intermediate thiazoline to the final aromatic thiazole.[14]

-